molecular formula C13H14N2OS B15203193 2-((4-Methoxybenzyl)thio)-5-methylpyrazine

2-((4-Methoxybenzyl)thio)-5-methylpyrazine

Cat. No.: B15203193
M. Wt: 246.33 g/mol
InChI Key: OYTODDHLVNULRK-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)thio)-5-methylpyrazine is an organic compound that belongs to the class of heterocyclic compounds containing a pyrazine ring This compound is characterized by the presence of a 4-methoxybenzylthio group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxybenzyl)thio)-5-methylpyrazine typically involves the reaction of 4-methoxybenzyl chloride with 2-mercapto-5-methylpyrazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxybenzyl)thio)-5-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Methoxybenzyl)thio)-5-methylpyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)thio)-5-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Methoxybenzyl)thio)-5-methylpyrazine is unique due to the presence of both the 4-methoxybenzylthio group and the pyrazine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in diverse scientific research applications .

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-5-methylpyrazine

InChI

InChI=1S/C13H14N2OS/c1-10-7-15-13(8-14-10)17-9-11-3-5-12(16-2)6-4-11/h3-8H,9H2,1-2H3

InChI Key

OYTODDHLVNULRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)SCC2=CC=C(C=C2)OC

Origin of Product

United States

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